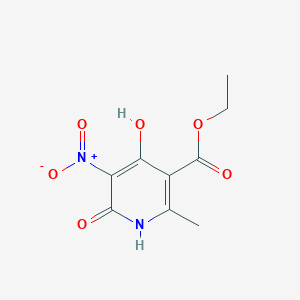

Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate is a chemical compound with the molecular formula C8H8N2O6 It is known for its unique structure, which includes both hydroxyl and nitro functional groups attached to a nicotinic acid ester backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate typically involves the nitration of 2-methyl-4,6-dihydroxypyridine followed by esterification. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, maintaining the reaction temperature between 10°C to 20°C to control the exothermic reaction . The resulting nitro compound is then esterified using ethanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated products.

Applications De Recherche Scientifique

Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.

Mécanisme D'action

The mechanism of action of Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4,6-dihydroxy-5-nitronicotinate: Similar structure but lacks the methyl group at the 2-position.

4,6-Dihydroxy-2-methyl-5-nitropyridine: Similar core structure but without the ester group.

Ethyl 2,4-dihydroxy-6-methyl-5-nitropyridine-3-carboxylate: Similar functional groups but different substitution pattern.

Uniqueness

Ethyl 4,6-dihydroxy-2-methyl-5-nitronicotinate is unique due to the presence of both hydroxyl and nitro groups on a nicotinic acid ester backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.

Activité Biologique

Ethyl 4,6-dihydroxy-5-nitronicotinate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 4,6-dihydroxy-5-nitronicotinate has the following chemical formula: C₈H₈N₂O₆, with a molecular weight of 228.16 g/mol. The compound features a pyridine ring substituted with hydroxyl and nitro groups, which are critical for its biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O₆ |

| Molecular Weight | 228.16 g/mol |

| Melting Point | 243-246 °C |

| CAS Number | 6317-97-1 |

Antimicrobial Activity

Recent studies have indicated that Ethyl 4,6-dihydroxy-5-nitronicotinate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory activity. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. This dual action enhances its therapeutic potential for treating inflammatory diseases.

The exact mechanisms underlying the biological activities of Ethyl 4,6-dihydroxy-5-nitronicotinate are still being elucidated. However, preliminary findings suggest that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism and inflammation.

- Cellular Interaction : Its structural features allow it to interact with various biomolecules, potentially modulating cellular signaling pathways related to inflammation and infection.

Study on Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of Ethyl 4,6-dihydroxy-5-nitronicotinate against common pathogens such as E. coli and S. aureus. The results showed:

- Minimum Inhibitory Concentration (MIC) : The MIC for E. coli was determined to be 32 µg/mL, while for S. aureus, it was 16 µg/mL.

- Mechanism : The study suggested that the compound disrupts cell wall integrity, leading to cell lysis.

Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory properties of Ethyl 4,6-dihydroxy-5-nitronicotinate using a murine model of inflammation. Key findings included:

- Reduction in Cytokine Levels : Treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels.

- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to untreated controls.

Propriétés

IUPAC Name |

ethyl 4-hydroxy-2-methyl-5-nitro-6-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6/c1-3-17-9(14)5-4(2)10-8(13)6(7(5)12)11(15)16/h3H2,1-2H3,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVZZSDZBJQNTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C(=C1O)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.